N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

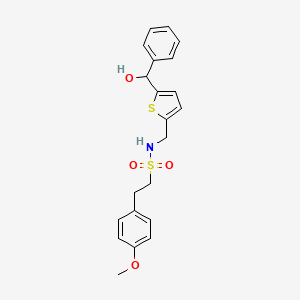

This compound is a sulfonamide derivative featuring a thiophene core substituted at the 5-position with a hydroxyphenylmethyl group and at the 2-position with a methyl group linked to a 2-(4-methoxyphenyl)ethanesulfonamide moiety. Its molecular formula is C₂₂H₂₃NO₄S₂, with an estimated molecular weight of 483.6 g/mol.

Properties

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,21-23H,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJDZGFHGYWZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.45 g/mol. The structure features a thiophene core, which is known for its stability and electronic properties, making it suitable for various biological applications. The presence of functional groups such as hydroxy and methoxy enhances its solubility and reactivity with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 50 |

| Pseudomonas aeruginosa | 12 | 50 |

The mechanism of action for this compound primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this enzyme, the compound prevents the conversion of para-aminobenzoic acid (PABA) into folate, thereby inhibiting bacterial growth.

Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in treating bacterial infections. Additionally, preliminary studies suggest that compounds with similar structures may possess anti-inflammatory and analgesic properties, indicating broader therapeutic potential.

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives. The findings indicated that modifications in the thiophene ring significantly enhanced antimicrobial activity against resistant strains of bacteria.

- Case Study on Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of thiophene-based compounds in murine models. The results showed a reduction in inflammatory markers following treatment with similar sulfonamide derivatives.

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of thiophene-based sulfonamides in treating chronic infections and their potential role as adjunct therapies in antibiotic-resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, sulfonamide substituents, and aryl groups. Key comparisons are summarized below:

Key Differences and Implications

Heterocyclic Substituents: The target compound’s hydroxyphenylmethyl-thiophene contrasts with the oxazole in CAS 1251559-80-4 and the furan in CAS 1787916-42-0 . The trifluoromethyl group in CAS 2034596-88-6 increases metabolic stability and lipophilicity compared to the target’s methoxy group.

Sulfonamide Linkage :

- The target compound’s 2-(4-methoxyphenyl)ethanesulfonamide provides a flexible ethyl spacer absent in analogs like CAS 1787916-42-0, which uses a direct methylene bridge . Flexibility may influence conformational binding to enzymes like Sphingosine Kinase 1 (SphK1), as seen in related phenylthiazolyl sulfonamides .

Bioactivity :

- While the target compound’s activity is unconfirmed, analogs such as phenylthiazolyl benzenesulfonamides exhibit SphK1 inhibitory activity . The hydroxyphenyl group in the target may enhance hydrogen bonding with kinase active sites.

- CAS 1251559-80-4’s oxazole moiety could confer rigidity, improving selectivity but reducing solubility compared to the target’s hydroxyphenylmethyl group .

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for preparing N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide?

The synthesis typically involves:

- Step 1 : Formation of the thiophene core via oxidative coupling. For example, NaIO₄ in THF/H₂O can oxidize diols to aldehydes, as demonstrated in analogous sulfonamide syntheses .

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution. Methanesulfonyl chloride or analogous reagents are used under basic conditions (e.g., pyridine or DMAP) to activate intermediates .

- Step 3 : Functionalization of the 4-methoxyphenyl moiety. Coupling reactions with pre-functionalized aryl halides (e.g., Suzuki-Miyaura) may be employed .

Q. Critical Parameters :

- Purity of intermediates (monitored via TLC/HPLC) .

- Solvent selection (e.g., dichloromethane for polar intermediates, ethers for low-temperature reactions) .

Q. How is structural elucidation performed for this compound?

A combination of techniques is used:

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/geometry, as shown in sulfonamide analogs (e.g., R factor = 0.065 for related structures) .

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy groups (~δ 3.8 ppm), thiophene protons (δ 6.5–7.5 ppm), and sulfonamide NH (δ ~8.2 ppm) .

- ¹³C NMR : Distinct signals for carbonyl (C=O, δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~450–470) .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity for this sulfonamide?

- Catalyst Optimization : N-Iodosuccinimide (NIS) and TMSOTf enhance coupling efficiency in thiophene functionalization .

- Purification :

- Column chromatography with gradients (e.g., hexane/EtOAc) removes unreacted starting materials .

- Recrystallization from methanol/water improves purity (>98%) .

- Impurity Control : Pharmacopeial guidelines limit individual impurities to ≤0.1% via HPLC (e.g., C18 columns, λ = 255 nm) .

Table 1 : Example Impurity Profile (Adapted from Pharmacopeial Data )

| Impurity | Retention Time (min) | Limit (%) |

|---|---|---|

| Starting material | 2.0 | ≤0.1 |

| Monobenzyl analogue | 2.2 | ≤0.1 |

| Total impurities | — | ≤0.5 |

Q. How can researchers address contradictions in biological activity data for sulfonamides?

- Assay Variability : Standardize cell-based assays (e.g., MIC for antimicrobial studies) and control for solvent effects (e.g., DMSO concentration) .

- Structural Confounders :

- Check stereochemical purity (via X-ray or CD spectroscopy) .

- Compare impurity profiles across batches (e.g., trace aldehydes may inhibit enzymes) .

- Mechanistic Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track target engagement in vitro .

Q. What computational methods support the design of derivatives with enhanced activity?

- Docking Simulations : Map sulfonamide interactions with targets (e.g., carbonic anhydrase) using AutoDock Vina .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with anti-hypertensive activity .

Methodological Notes

- Contradictions in Synthesis : and propose divergent oxidation conditions (NaIO₄ vs. NIS/TMSOTf). Researchers should test both and optimize for yield .

- Biological Activity : While highlights anti-convulsant potential, conflicting data may arise from assay-specific endpoints (e.g., IC₅₀ vs. EC₅₀). Replicate studies under identical conditions are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.